molecular formula C15H11ClN2O2 B4675151 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE

1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE

Cat. No.: B4675151
M. Wt: 286.71 g/mol
InChI Key: YTFOPUNUMQSOGR-UHFFFAOYSA-N
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Description

1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE is an organic compound that features a pyrazole ring substituted with a chlorine atom and a naphthyloxy group attached to an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Chlorination: The pyrazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: The naphthyloxy group is introduced via a nucleophilic substitution reaction, where a naphthol reacts with an appropriate alkyl halide.

    Formation of the ethanone moiety: This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANOIC ACID.

    Reduction: 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANOL.

    Substitution: 1-(4-AMINO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Industry: As an intermediate in the production of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE: Similar structure but with a bromine atom instead of chlorine.

    1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-PHENOXY)-1-ETHANONE: Similar structure but with a phenoxy group instead of a naphthyloxy group.

Uniqueness

1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to the combination of the pyrazole ring, chlorine substitution, and naphthyloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloropyrazol-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-13-8-17-18(9-13)15(19)10-20-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFOPUNUMQSOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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